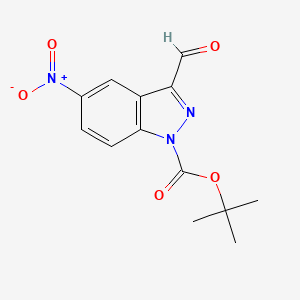
tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of tert-butyl indazole-1-carboxylate followed by formylation. The nitration can be achieved using nitric acid and sulfuric acid under controlled temperatures. Formylation is often carried out using formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, converting it to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation: tert-Butyl 3-carboxy-5-nitro-1H-indazole-1-carboxylate.
Reduction: tert-Butyl 3-formyl-5-amino-1H-indazole-1-carboxylate.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: Indazole derivatives, including tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate, are studied for their potential biological activities. They have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In material science, this compound can be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The biological activity of tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The formyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
- tert-Butyl 1-indolecarboxylate
Uniqueness: tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate is unique due to the presence of both formyl and nitro groups on the indazole ring. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate for further chemical transformations.
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
tert-butyl 3-formyl-5-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-13(2,3)21-12(18)15-11-5-4-8(16(19)20)6-9(11)10(7-17)14-15/h4-7H,1-3H3 |
InChI Key |
KGGPYPOKPBMBGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















